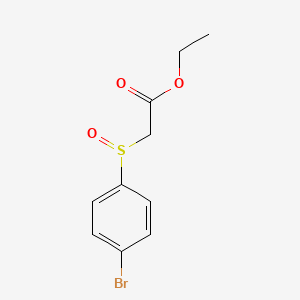

Ethyl 2-(4-bromophenylsulfinyl)acetate

Description

Ethyl 2-(4-bromophenylsulfinyl)acetate is an organosulfur compound featuring a sulfinyl group (S=O) attached to a 4-bromophenyl moiety and an ethyl ester functional group. Such compounds are often intermediates in pharmaceutical synthesis or ligands in catalysis, leveraging the electronic effects of the bromophenyl and sulfinyl groups .

Properties

IUPAC Name |

ethyl 2-(4-bromophenyl)sulfinylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3S/c1-2-14-10(12)7-15(13)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFVNZBSCWVIQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromophenylsulfinyl)acetate typically involves the reaction of 4-bromobenzenesulfinic acid with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to improve the efficiency of the process and reduce the reaction time. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromophenylsulfinyl)acetate can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or palladium on carbon.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to reflux.

Reduction: Lithium aluminum hydride, palladium on carbon, tetrahydrofuran as solvent, room temperature to reflux.

Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol), room temperature to reflux.

Major Products Formed

Oxidation: Ethyl 2-(4-bromophenylsulfonyl)acetate.

Reduction: Ethyl 2-(4-phenylsulfinyl)acetate.

Substitution: Ethyl 2-(4-substituted phenylsulfinyl)acetate.

Scientific Research Applications

Biological Applications

The biological potential of Ethyl 2-(4-bromophenylsulfinyl)acetate has been explored in several studies, highlighting its anticancer, antimicrobial, and enzyme-inhibitory activities.

Anticancer Activity

A notable study reported that derivatives of this compound exhibited significant anticancer activity against various cell lines. For instance:

- IC50 Values : The compound showed an IC50 value of 95.2 μg/mL against the HCT116 cell line, indicating moderate potency in inhibiting cancer cell proliferation .

- Mechanism of Action : Its sulfinyl group is believed to interact with specific proteins involved in cancer cell signaling pathways, potentially leading to apoptosis.

Antimicrobial Activity

Research has also indicated that this compound and its derivatives possess antimicrobial properties:

- In Vitro Studies : Compounds derived from this structure demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .

- Potential Applications : These findings suggest its utility in developing new antimicrobial agents for treating infections.

Table of Biological Activities

Case Study 1: Anticancer Research

In a comprehensive study on the anticancer effects of this compound, researchers synthesized several derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that modifications to the sulfinyl group significantly influenced the compounds' potency, with some derivatives achieving lower IC50 values than the parent compound .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound. It was tested against a panel of bacterial strains, including resistant strains. The results showed promising activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromophenylsulfinyl)acetate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, the sulfinyl group can act as a directing group, facilitating the formation of specific products. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 2-(4-bromophenylsulfinyl)acetate with structurally related compounds, focusing on molecular features, physical properties, and applications.

Structural Analogs and Derivatives

Key Observations

Ester vs. Acid : The ethyl ester derivatives (e.g., Ethyl 2-(4-bromophenyl)acetate) exhibit lower melting points compared to their carboxylic acid counterparts (e.g., 4-Bromophenylacetic acid, mp 114–117°C), reflecting reduced intermolecular hydrogen bonding .

Methoxy or amino groups (e.g., Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate) introduce additional hydrogen-bonding sites, enhancing solubility in polar solvents .

Biological Relevance : Bromophenyl-containing esters (e.g., Ethyl 2-(4-bromophenyl)acetate) are frequently used in drug synthesis, as seen in imidazole derivatives with demonstrated bioactivity .

Biological Activity

Ethyl 2-(4-bromophenylsulfinyl)acetate is a compound with significant potential in medicinal chemistry, particularly due to its biological activity against various targets. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfinyl group attached to an ethyl acetate moiety, with a brominated phenyl ring. This structure is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrO3S |

| Molecular Weight | 303.15 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The sulfinyl group enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites on target proteins. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access.

- Receptor Modulation : It can alter receptor functions by binding to specific domains, affecting downstream signaling pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For example, it has been evaluated in cell lines for its cytotoxic effects:

- Cytotoxicity Assays : this compound showed IC50 values ranging from 5 to 10 µM against different cancer cell lines, indicating potent anticancer activity.

- Mechanistic Studies : The compound was found to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

- Study on Antimicrobial Activity : A study published in 2021 highlighted the synthesis of various sulfonamide derivatives, including this compound. These derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to controls.

- Evaluation of Anticancer Effects : In a study assessing the cytotoxicity of several compounds, this compound was identified as one of the most effective agents against resistant cancer cell lines. The study utilized xenograft models to demonstrate in vivo efficacy .

- Mechanistic Insights into Action : Another research effort focused on elucidating the mechanism by which this compound exerts its effects on cancer cells. The findings suggested that it induces apoptosis through caspase activation and disrupts cellular microtubule dynamics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-(4-bromophenylsulfinyl)acetate, and how can side-product formation be minimized?

- The synthesis typically involves sulfoxidation of the corresponding sulfide precursor using oxidizing agents like mCPBA (meta-chloroperbenzoic acid). Key parameters include reaction temperature (0–25°C), solvent choice (e.g., dichloromethane), and stoichiometric control to avoid over-oxidation to sulfones. For reproducibility, monitor reaction progress via TLC or HPLC .

- Methodological Tip: Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates. Post-reaction purification via silica gel chromatography with gradient elution (hexane/ethyl acetate) improves yield and purity .

Q. How is the compound characterized spectroscopically, and what are the critical markers in its NMR and IR spectra?

- 1H NMR : Expect a singlet for the acetate methyl group (~δ 1.2 ppm), a quartet for the ethoxy group (~δ 4.1 ppm), and aromatic protons (δ 7.3–7.6 ppm) split due to the bromine and sulfinyl groups. IR : Strong C=O stretch (~1740 cm⁻¹) and sulfinyl S=O absorption (~1040 cm⁻¹) are diagnostic .

- Methodological Tip: For unambiguous assignment, compare experimental data with computed spectra (DFT/B3LYP) or reference compounds in databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of the sulfinyl group?

- Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or SHELXT enables precise determination of sulfur stereochemistry. The sulfinyl group’s orientation (R or S configuration) is confirmed via anisotropic displacement parameters and residual electron density maps .

- Data Contradiction Analysis: Discrepancies between solution-state NMR (dynamic averaging) and solid-state SCXRD data may arise due to conformational flexibility. Validate using variable-temperature NMR or DFT-based conformational analysis .

Q. What strategies mitigate challenges in synthesizing enantiopure this compound?

- Use chiral auxiliaries (e.g., (–)-menthol derivatives) or asymmetric oxidation catalysts (Sharpless-type Ti-tartrate complexes). Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak IA column) or Mosher’s ester analysis .

- Methodological Tip: For scale-up, optimize catalyst loading (5–10 mol%) and reaction time to balance ee and cost. Recycling chiral catalysts via immobilization on silica supports improves sustainability .

Q. How do computational methods aid in predicting reactivity and regioselectivity in derivative synthesis?

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfinyl group’s electron-withdrawing effect directs substitution to the para position of the bromophenyl ring .

- Experimental Validation: Cross-validate computational predictions with Hammett substituent constants (σ⁺) or kinetic isotope effects (KIE) studies .

Data Interpretation and Reproducibility

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

- Variations arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify moisture. Report solvent systems (e.g., EtOAC/hexane vs. DCM/ether) used for recrystallization .

- Reproducibility Protocol: Standardize crystallization conditions (cooling rate, solvent polarity) and document in supplementary materials .

Q. What analytical techniques are critical for detecting trace impurities in pharmaceutical-grade applications?

- LC-MS/MS identifies impurities at ppm levels, while GC-MS detects volatile byproducts (e.g., ethyl acetate from ester hydrolysis). For elemental analysis, ICP-MS quantifies residual metals (e.g., Pd from catalytic steps) .

- Methodological Tip: Spike samples with deuterated internal standards (e.g., D₅-ethyl acetate) to improve quantification accuracy .

Applications in Drug Discovery

Q. How does the sulfinyl group influence the compound’s pharmacokinetic properties?

- The sulfinyl moiety enhances metabolic stability by resisting cytochrome P450-mediated oxidation. In vitro assays (e.g., liver microsomes) show prolonged half-life compared to sulfide analogs. LogP values (measured via shake-flask method) correlate with improved membrane permeability .

- Advanced Testing: Use Caco-2 cell monolayers to assess intestinal absorption and PAMPA (Parallel Artificial Membrane Permeability Assay) for blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.